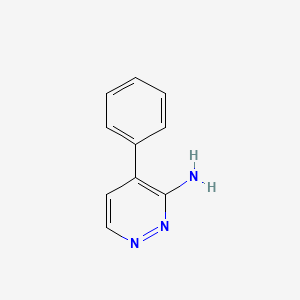

4-Phenylpyridazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

1823867-61-3 |

|---|---|

Molecular Formula |

C10H9N3 |

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-phenylpyridazin-3-amine |

InChI |

InChI=1S/C10H9N3/c11-10-9(6-7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) |

InChI Key |

YWBHNUMTLZPNDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpyridazin 3 Amine and Its Derivatives

Established Synthetic Pathways to 4-Phenylpyridazin-3-amine Core

The formation of the fundamental this compound structure can be achieved through several established synthetic routes. These methods often involve the strategic construction of the pyridazine (B1198779) ring with the phenyl and amine groups pre-installed or positioned for subsequent transformation.

Direct Amidation and Cyclization Strategies

Direct amidation and cyclization represent a common approach to constructing the pyridazine core. This often involves the reaction of a suitable precursor, such as a dicarbonyl compound, with a hydrazine (B178648) derivative. For instance, the cyclocondensation of a substituted 1,4-diketone with hydrazine can be a key step in forming the pyridazine ring. vulcanchem.com Subsequent modifications can then be made to introduce the desired amine functionality.

Another strategy involves the use of N-arylmethylidene-2-cyanoacetohydrazides as versatile intermediates. tandfonline.com The reaction of N-phenylmethylidene-2-cyanoacetohydrazide with aromatic aldehydes can lead to the formation of 4-amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones. tandfonline.com This method provides a facile, one-pot synthesis for highly functionalized pyridazine derivatives. tandfonline.com The intramolecular cyclization of intermediates derived from these hydrazides is a key step in forming the pyridazine ring. tandfonline.com

Furthermore, boric acid has been recognized as a green and effective catalyst for direct amidation between carboxylic acids and amines, which can be a relevant step in the synthesis of precursors for pyridazine derivatives. orgsyn.org This method offers an environmentally friendly alternative to traditional coupling reagents. orgsyn.org Similarly, tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to be an effective reagent for direct amidation, proceeding under mild conditions with a broad substrate scope. organic-chemistry.org

| Starting Material | Reagents | Key Transformation | Product Type |

|---|---|---|---|

| Substituted 1,4-diketone | Hydrazine | Cyclocondensation | Pyridazine ring |

| N-phenylmethylidene-2-cyanoacetohydrazide | Aromatic aldehydes | Intramolecular cyclization | 4-Amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones |

| Carboxylic acids and amines | Boric acid or B(OCH2CF3)3 | Direct amidation | Amide precursors |

Approaches for Introducing the Phenyl Group at Specific Positions

The introduction of a phenyl group at a specific position on the pyridazine ring is a critical step in the synthesis of this compound. Various methods, including cross-coupling reactions, are employed to achieve this. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds and introducing aryl moieties onto the pyridazine scaffold. nycu.edu.tw

For instance, the reaction of a halogenated pyridazine with a phenylboronic acid derivative in the presence of a palladium catalyst (Suzuki coupling) can efficiently install the phenyl group. Similarly, organotin reagents (Stille coupling) or terminal alkynes (Sonogashira coupling) can be used. nycu.edu.tw Grignard reagents also offer a classic method for introducing a phenyl group. nycu.edu.tw

In some cases, the phenyl group is incorporated from the start of the synthesis. For example, the reaction of glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate (B1144303), yields 6-substituted phenyl-3(2H)-pyridazinones. acs.org This approach directly establishes the phenyl-substituted pyridazine core.

Functionalization and Derivatization Strategies of the Pyridazine Ring

Once the this compound core is synthesized, further modifications can be made to the pyridazine ring and its substituents to create a diverse range of derivatives.

Substitutions and Transformations at the C3-Amino Position

The amino group at the C3 position is a key site for further functionalization. It can undergo various transformations to introduce new chemical moieties. For example, 3-aminopyridazines can be diazotized to form stable heteroaryldiazonium salts, which are valuable intermediates for further transformations. researchgate.net These diazonium salts can react with primary alcohols, leading to "ring switching" transformations and the formation of 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. researchgate.net

The C3-amino group can also be part of a larger fused ring system. For instance, imidazo[1,2-b]pyridazine (B131497) scaffolds can be obtained by condensing substituted 3-amino-pyridazines with 2-chloro-acetaldehyde. kuleuven.be Additionally, the basicity of the 3-aminopyridazine (B1208633) is enhanced compared to the parent pyridazine, which can influence its reactivity and potential for salt formation. nih.gov

Modifications and Elaborations of the Phenyl Substituent at C4 (or C6 in related compounds)

In the synthesis of related 6-phenylpyridazinone derivatives, modifications to the phenyl ring are often introduced by starting with a substituted acetophenone. For example, reacting glyoxylic acid with various acetophenones allows for the preparation of 6-substituted phenyl-3(2H)-pyridazinones. acs.org This demonstrates that the functionalization of the phenyl ring can be incorporated from the initial stages of the synthesis.

Introduction of Diverse Chemical Moieties at Other Ring Positions (e.g., C5, C6)

The pyridazine ring can be functionalized at other positions, such as C5 and C6, to introduce a wide array of chemical groups. For instance, the synthesis of 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves chlorination at the 3-position and subsequent amination at the 4-position. vulcanchem.com

In the synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazine derivatives, a Diaza-Wittig reaction has been employed as a key step, allowing for the introduction of various substituents at the C6 position, including alkyl, cycloalkyl, aryl, and heteroaryl groups. kuleuven.be

Furthermore, the reaction of 6-acetyl-3-oxopyridazine derivatives with DMF-DMA affords enaminone derivatives, which can then react with various aminoazoles to create fused azolo[1,5-a]pyrimidine systems, demonstrating the versatility of the C6 position for building more complex heterocyclic structures. mdpi.com

| Position on Pyridazine Ring | Type of Modification | Example Reagents/Reactions | Resulting Structure |

|---|---|---|---|

| C3-Amino | Diazotization and subsequent reactions | NaNO2/H+; primary alcohols | 1-(Substituted pyridazin-3-yl)-1H-1,2,3-triazoles |

| C3-Amino | Annulation | 2-Chloro-acetaldehyde | Imidazo[1,2-b]pyridazines |

| C4 (or C6) Phenyl | Introduction of substituents on the phenyl ring | Starting with substituted acetophenones | Functionalized phenyl-pyridazines |

| C5, C6 | Introduction of various substituents | Diaza-Wittig reaction; reaction of enaminones | Diverse C6-substituted pyridazines; fused heterocycles |

Modern Synthetic Techniques Applicable to Pyridazine Amine Synthesis

Catalytic Coupling Reactions (e.g., Ullmann-type)

Catalytic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the direct functionalization of the pyridazine nucleus. researchgate.net Palladium and copper-catalyzed reactions are particularly prominent in this area, facilitating the synthesis of complex pyridazine amines from readily available precursors. researchgate.netnih.gov

The Ullmann-type reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and continually relevant method for C-N bond formation. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. organic-chemistry.org Modern iterations of the Ullmann reaction often employ ligands to facilitate the process under milder conditions and have been successfully applied to the synthesis of N-heteroaryl amines. hynu.cnacs.org For instance, a CuI/2-aminopyridine 1-oxide catalyst system has proven effective for the amination of less reactive heteroaryl chlorides with various aliphatic amines, affording the desired products in good to excellent yields. hynu.cn

The general mechanism for a copper-catalyzed Ullmann-type C-N coupling involves the reaction of an amine with an active Cu(I) species, followed by the oxidative addition of an aromatic halide to form a Cu(III) complex. mdpi.com Reductive elimination from this complex yields the N-arylated product and regenerates the active catalyst. organic-chemistry.org Research has shown that various copper sources, such as CuI and Cu(OAc)₂, can effectively catalyze these transformations. researchgate.netmdpi.com The choice of ligand, base, and solvent system is crucial for optimizing reaction efficiency, with systems like 1-methyl-imidazole/t-BuOLi showing significant rate promotion. acs.org

Beyond the Ullmann-type reaction, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are advantageous for the functionalization of the pyridazine ring. researchgate.netnih.gov These reactions allow for the introduction of aryl or heteroaryl groups onto the pyridazine core by coupling a halogenated pyridazine with a boronic acid derivative in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov

| Reaction Type | Catalyst/Ligand | Reactants | Key Findings | Reference |

| Ullmann-type C-N Coupling | CuI / 2-Aminopyridine 1-oxides | (Hetero)aryl chlorides, Aliphatic amines | Effective for less reactive heteroaryl chlorides; produces good to excellent yields. | hynu.cn |

| Ullmann-type C-N Coupling | CuCl / 1-methyl-imidazole | Carbazoles, 2-Bromopyridine derivatives | Low catalyst and ligand loading required; high yields suitable for large-scale synthesis. | acs.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acids | Efficient functionalization of the pyridazine ring at position 3. | nih.gov |

| Ullmann Amine Synthesis | CuI (ligand-free) | (Hetero)aryl halides, Aliphatic/Aromatic amines | Reaction proceeds in environmentally benign deep eutectic solvents; catalyst and solvent are recyclable. | researchgate.net |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex heterocyclic structures like pyridazines. scispace.combohrium.com These reactions combine several operational steps into a single procedure without isolating intermediates, which saves time, resources, and reduces waste. scispace.comacs.org

The synthesis of highly substituted pyridazines can be achieved through one-pot, three-component approaches. One such method involves the reaction of 1,1-dihydrazino-2-nitroethylene (generated in situ), an active 1,2-dicarbonyl compound (like benzil), and a subsequent intramolecular cyclization. acs.org This domino reaction sequence proceeds under mild, catalyst-free conditions to afford the desired pyridazine products in good yields. acs.org

Another notable example is the one-pot synthesis of 4-amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones. tandfonline.com This procedure starts from N-phenylmethylidene-2-cyanoacetohydrazide, which reacts with aromatic aldehydes in a single pot to yield the target pyridazinone derivatives. tandfonline.com Although this example yields a pyridazinone, such structures are key precursors that can be converted to the corresponding amines.

MCRs are particularly powerful for creating molecular diversity. bohrium.com For instance, a three-component reaction between 3,6-dihydrazinopyridazine, an aromatic aldehyde, and an oxidant like iodobenzene (B50100) diacetate (IBD) under solvent-free grinding conditions produces bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazines in excellent yields. scispace.com This highlights the ability of MCRs to rapidly construct complex fused heterocyclic systems based on the pyridazine core. scispace.com The development of MCRs using heterogeneous or reusable catalysts, such as Mg-Al hydrotalcite for pyridine (B92270) synthesis, further enhances the green credentials of these methods, a principle that is actively being extended to pyridazine synthesis. growingscience.com

| Reaction Description | Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference |

| Domino SN/Condensation/Aza-ene Addition Cyclization | Hydrazine, 1,1-bis(methylthio)-2-nitroethylene, 1,2-dicarbonyl compounds | Uncatalyzed, mild conditions | Highly substituted pyridazines | High efficiency, avoids costly synthesis and tedious workup. | acs.org |

| One-Pot Synthesis of Pyridazinones | N-phenylmethylidene-2-cyanoacetohydrazide, Aromatic aldehydes | Ethanolic piperidine (B6355638), reflux | 4-Amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones | Facile, one-pot procedure for key pyridazine precursors. | tandfonline.com |

| Three-Component Oxidative Cyclization | 3,6-Dihydrazinopyridazine, Aromatic aldehydes, Iodobenzene diacetate (IBD) | Solvent-free, room temperature grinding | Bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazines | Excellent yields, short reaction times, green synthesis. | scispace.com |

| Multicomponent Pyridine Synthesis | Aldehydes, Malononitrile, Thiophenol | Mg-Al hydrotalcite (reusable solid base) | Highly substituted pyridines | Demonstrates the use of reusable catalysts in MCRs, a principle applicable to pyridazines. | growingscience.com |

Structure Activity Relationship Sar Investigations of 4 Phenylpyridazin 3 Amine Scaffolds

Systematic Exploration of Substituent Effects on Biological Potency

Systematic modifications of the 4-phenylpyridazin-3-amine core have revealed critical insights into the features required for biological activity. Researchers have explored the impact of substituents on the C3-amino group, the phenyl ring, and the addition of other cyclic or chain structures.

Modifications to the amino group at the C3 position of the pyridazine (B1198779) ring have a significant impact on the biological potency of this compound derivatives. The electronic and steric properties of the substituents on this amino group are crucial for molecular interactions with biological targets. dur.ac.uk

For instance, in a series of acetylcholinesterase inhibitors, structural modifications of the amino group were found to be critical for activity. acs.org The introduction of a 2-(1-benzylpiperidin-4-yl)ethylamino chain at the C3-amino position led to potent inhibitors. acs.org Further exploration showed that while some modifications are well-tolerated, others can be detrimental to the activity, highlighting the specific requirements of the target's binding pocket. acs.org

The nature of the amine itself, whether it is primary, secondary, or part of a more complex structure, dictates the potential for hydrogen bonding and steric interactions. dur.ac.uk For example, a primary amine with a small alkyl group can orient itself in the same plane as the pyridazin-3(2H)-one ring. In contrast, a bulkier secondary amine is likely to be twisted out of the plane, which affects orbital overlap and, consequently, the molecule's interactive potential. dur.ac.uk

| Compound Modification | Observation | Reference |

| Primary amine with single alkyl chain | Can be oriented in the same plane as the pyridazin-3(2H)-one ring. | dur.ac.uk |

| Secondary amine with two alkyl substituents | Steric repulsion forces the amine out of the pyridazin-3(2H)-one ring's plane. | dur.ac.uk |

| 2-(1-benzylpiperidin-4-yl)ethylamino at C3 | Resulted in potent acetylcholinesterase inhibitors. | acs.org |

The directing effects of substituents are determined by their ability to stabilize or destabilize the carbocation intermediates formed during electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Electron-donating groups, which have a lone pair of electrons on the atom adjacent to the aromatic ring, are typically ortho, para-directors because they can stabilize the adjacent carbocation through resonance. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com Conversely, electron-withdrawing groups tend to be meta-directors as they destabilize the ortho and para positions. masterorganicchemistry.comyoutube.com

In the context of this compound derivatives, these principles guide the rational design of compounds with desired activities. For example, in a study of pyridazinone derivatives as antibacterial agents, the presence of a fluorine atom at the para position of the phenyl ring resulted in a more active compound. mdpi.com Another study on Schiff bases showed that methyl groups at the meta and para positions led to greater antibacterial and antifungal activity compared to those at the ortho position. researchgate.net

The following table summarizes the directing effects of common substituents:

| Substituent Type | Directing Effect | Examples |

| Strongly Activating | Ortho, Para | -NH₂, -NHR, -OH, -O⁻ |

| Moderately Activating | Ortho, Para | -OR, -NHCOR |

| Weakly Activating | Ortho, Para | -Alkyl, -Aryl |

| Weakly Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Meta | -C=O, -SO₃H, -CN |

| Strongly Deactivating | Meta | -NO₂, -NR₃⁺, -CF₃ |

This table provides a general overview of directing effects in electrophilic aromatic substitution.

The introduction of additional heterocyclic or aliphatic chains to the this compound scaffold is a common strategy to enhance biological activity and modulate physicochemical properties. nih.gov These appended moieties can provide additional binding interactions, improve solubility, or alter the conformational flexibility of the molecule. vulcanchem.com

For example, the incorporation of a piperazine (B1678402) ring has been shown to be a key structural feature for the activity of certain pyridazine derivatives. google.com In some cases, there is a strong preference for an aromatic group on the piperazine for full activity. google.com The replacement of an aromatic substituent on the piperazine with a cyclohexyl or methyl group led to a decrease in activity, confirming the importance of the aromatic moiety. google.com

Similarly, the addition of a thiazole (B1198619) ring can contribute to electronic delocalization and metabolic stability, while a piperidine (B6355638) scaffold can enhance solubility and conformational flexibility. vulcanchem.com The length and nature of aliphatic chains also influence activity. For instance, studies on 6-(4-substituted acylaminophenyl)-4,5-dihydro-3(2H)-pyridazinones found that the anti-platelet aggregation activity was influenced by the carbon chain length of the 4-substituted piperazine group. tjpr.org

The strategic addition of these groups can lead to more potent and selective compounds. For instance, the hybridization of the pyridazine ring with a 4-fluorophenyl group has been investigated to enhance JNK1 inhibitory activity. acs.org

| Added Moiety | Potential Contribution | Example | Reference |

| Piperazine Ring | Additional binding site, can influence selectivity. | Aromatic group on piperazine preferred for full activity. | google.com |

| Thiazole Ring | Electronic delocalization, metabolic stability. | Part of a multi-ring system for target binding. | vulcanchem.com |

| Piperidine Scaffold | Enhanced solubility, conformational flexibility. | Used as a linker between pharmacophores. | vulcanchem.comresearchgate.net |

| Aliphatic Chains | Modulate lipophilicity and activity. | Carbon chain length on piperazine influences anti-platelet activity. | tjpr.org |

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which is essential for effective molecular recognition by a biological target. nih.govnumberanalytics.com

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. numberanalytics.com The pyridazine ring itself possesses properties that are significant for molecular recognition, including a high dipole moment that can facilitate π-π stacking and a dual hydrogen-bonding capacity. researchgate.net

Studies have shown that the rigidity of the molecular backbone can be influenced by the central ring system. For instance, replacing a central benzene (B151609) ring with a pyridazine or pyridine (B92270) ring can introduce intramolecular hydrogen bonds, leading to a more rigid conformation. nih.gov This rigidity can be advantageous for binding to a specific target. The analysis of acetylated derivatives has been used to model and investigate the strength of these intramolecular hydrogen bonds. nih.gov

The ability of the pyridazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition. researchgate.net This property, combined with the potential for π-π stacking interactions from the phenyl ring, allows these scaffolds to engage in multiple points of contact with a receptor, leading to specific and high-affinity binding. researchgate.net

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.netcolumbiaiop.ac.in This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. researchgate.netcolumbiaiop.ac.in

For the this compound scaffold, pharmacophore models can be generated by analyzing the common structural features of a series of active analogues. columbiaiop.ac.in These models typically define key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com For example, a pharmacophore model might identify the pyridazine nitrogen as a hydrogen bond acceptor, the C3-amino group as a hydrogen bond donor, and the phenyl ring as an aromatic/hydrophobic feature. google.com

Once a pharmacophore model is developed, it can be used as a query to search large chemical databases for novel compounds that match the defined features, a process known as virtual screening. columbiaiop.ac.innih.gov This ligand-based design approach allows for the identification of new chemical scaffolds that possess the desired biological activity. nih.gov Furthermore, pharmacophore models can be used to align molecules for 3D-QSAR studies, which can provide further insights into the relationship between structure and activity. researchgate.net

The principles of pharmacophore mapping guide the optimization of lead compounds. By understanding the critical features for activity, medicinal chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties. columbiaiop.ac.in For instance, if a pharmacophore model indicates the importance of a hydrophobic pocket, substituents can be added to the phenyl ring to better occupy that space.

Biological Activities and Pharmacological Targets of 4 Phenylpyridazin 3 Amine Derivatives

Anticancer and Cytotoxic Potential

Derivatives of 4-phenylpyridazin-3-amine have shown promising anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation, modulation of key signaling pathways involved in cancer progression, and the induction of programmed cell death.

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., A549, H460, HT-29)

A number of studies have demonstrated the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of novel 3,6-disubstituted pyridazine (B1198779) derivatives were evaluated for their anticancer activity. One particular derivative, compound 9e , exhibited significant growth inhibition against the majority of the NCI-60 cancer cell lines. nih.gov

Another study focused on the synthesis of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives, which were tested for cytotoxicity against several cancer cell lines, including the lung cancer cell line A-549. However, in this particular study, none of the synthesized compounds showed cytotoxic activity against A-549 cells. ajgreenchem.com

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 9e | NCI-60 Panel | High growth inhibition | nih.gov |

| MDT-32, MDT-47, and other derivatives | A-549 (Lung) | No cytotoxicity observed | ajgreenchem.com |

Modulation of Oncogenic Signaling Pathways (e.g., Tyrosine Kinases, JNK1 Pathway, c-Met Kinase Inhibition)

A key mechanism through which this compound derivatives exert their anticancer effects is by modulating the activity of critical signaling pathways that are often dysregulated in cancer.

Tyrosine Kinases: The inhibition of tyrosine kinases is a well-established strategy in cancer therapy. Certain pyridazine derivatives have been investigated as tyrosine kinase inhibitors. For example, a new class of 7-aminopyrido[4,3-d]pyrimidines bearing aromatic side chains at the 4-position were identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov While not direct derivatives of this compound, this highlights the potential of the broader pyridazine scaffold to target tyrosine kinases.

JNK1 Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is implicated in cancer cell proliferation and survival. A study involving novel 3,6-disubstituted pyridazine derivatives identified a compound, 9e , that was capable of downregulating the gene expression of JNK1 and reducing the protein levels of its phosphorylated form in tumors. nih.gov This inhibition of the JNK1 pathway also led to a reduction in its downstream targets, c-Jun and c-Fos, and restored the activity of the tumor suppressor p53. nih.gov

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy. While specific studies on this compound derivatives as c-Met inhibitors are limited in the provided search results, the broader class of pyridazine and pyridazinone derivatives has been explored for this activity.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Derivatives of this compound have been shown to trigger this process in cancer cells.

In a study of novel 3(2H)-pyridazinone derivatives, the two most promising compounds, 12 and 22 , were found to induce apoptosis, as evidenced by an increase in the expression of the pro-apoptotic protein Bax. unich.it Similarly, new benzimidazole-based 1,3,4-oxadiazole derivatives were shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.com While these are not direct this compound derivatives, they illustrate a common anticancer mechanism for related heterocyclic compounds.

One study on pyrimido[4,5-b]quinoline-4,6-dione derivatives demonstrated their ability to cause DNA fragmentation and cell cycle arrest, leading to apoptosis. epa.gov

Pre-clinical In Vivo Efficacy in Murine Tumor Models

The anticancer potential of this compound derivatives has also been evaluated in animal models. The in vivo anticancer activity of compound 9e was investigated in an Ehrlich ascites carcinoma solid tumor animal model. nih.gov The study reported a reduction in the mean tumor volume and the induction of necrosis in the tumors of treated groups, without any signs of toxicity. nih.gov

Anti-inflammatory and Analgesic Properties

In addition to their anticancer effects, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1/COX-2) Isoenzyme Selective Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Several studies have highlighted the potential of pyridazine derivatives as selective COX-2 inhibitors. researchgate.net

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and evaluated as selective COX-2 inhibitors. One compound, 5n , exhibited high potency and selectivity against the COX-2 enzyme. nih.gov Another study on novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone derivatives also identified potent and selective COX-2 inhibitors. nih.gov

The following table presents the COX-1 and COX-2 inhibitory activity of selected pyridazine-related derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 5n | 35.89 | 0.07 | 508.6 | nih.gov |

| Compound 3g | - | - | 11.51 | researchgate.net |

Pre-clinical In Vivo Anti-inflammatory Models (e.g., carrageenan rat paw edema)

The carrageenan-induced rat paw edema model is a widely utilized and established acute inflammatory assay for evaluating the anti-inflammatory properties of novel chemical compounds. inotiv.comnih.gov The procedure involves the sub-plantar injection of carrageenan, a phlogistic agent, into the hind paw of a rat, which elicits a localized, acute, and well-defined inflammatory response. inotiv.comnih.gov This response is characterized by a time-dependent increase in paw volume, or edema, which becomes maximal within 3 to 5 hours post-injection. nih.govnih.gov The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw edema volume or weight at various time points after carrageenan administration, compared to a control group. inotiv.comphytopharmajournal.com

Derivatives of pyridazine and related heterocyclic structures have demonstrated significant anti-inflammatory activity in such preclinical models. nih.govnih.govsemanticscholar.org For instance, certain novel pyrazolo[3,4-d]pyridazine derivatives were found to reduce inflammation in the digestive systems of mice. nih.gov In studies using the carrageenan model, the efficacy of test compounds is often compared to that of a standard nonsteroidal anti-inflammatory drug (NSAID), such as indomethacin or ibuprofen. nih.govphytopharmajournal.com The mechanism of carrageenan-induced edema involves the release of various inflammatory mediators, including prostaglandins, and neutrophil infiltration plays a crucial role in the inflammatory process. inotiv.comnih.gov Therefore, the ability of this compound derivatives to inhibit paw edema in this model suggests their potential to suppress the production or action of these key inflammatory mediators. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Compounds in Carrageenan-Induced Rat Paw Edema

| Compound Type | Model | Dose | Maximal Inhibition (%) | Time Point of Max. Inhibition | Reference Compound | Reference Inhibition (%) |

|---|---|---|---|---|---|---|

| 1,3,5-Triazine Derivative 1 | Wistar Rat | 200 mg/kg | 96.31% | 4 hours | Indomethacin (10 mg/kg) | 57.66% |

| 1,3,5-Triazine Derivative 3 | Wistar Rat | 200 mg/kg | 99.69% | 4 hours | Indomethacin (10 mg/kg) | 57.66% |

| Ficus virens Extract | Swiss Albino Mice | 400 mg/kg | 66.46% | Not Specified | Ibuprofen (40 mg/kg) | Not Specified |

Data presented for structurally related heterocyclic compounds to illustrate the utility of the carrageenan model. phytopharmajournal.commdpi.com

Cardiovascular and Hemostatic System Modulations

Derivatives of this compound, particularly those belonging to the 4,5-dihydro-3(2H)pyridazinone class, have been extensively investigated for their significant effects on the cardiovascular and hemostatic systems. nih.govresearchgate.net Research has highlighted their potential as potent positive inotropes (cardiotonics), antihypertensives, and inhibitors of platelet aggregation. nih.gov These multifaceted activities position them as promising scaffolds for the development of novel cardiovascular therapeutic agents.

Vasodilatory and Antihypertensive Actions (e.g., related to hydralazine (B1673433) analogues)

The pyridazine nucleus is a key structural feature in several cardiovascular drugs, including the well-known vasodilator hydralazine. nih.govwikipedia.org Hydralazine, a hydrazinophthalazine, acts as a direct-acting smooth muscle relaxant, primarily on arterioles, to decrease peripheral resistance and lower blood pressure. wikipedia.orgdrugbank.com Inspired by this, researchers have synthesized and evaluated numerous pyridazine and pyridazinone derivatives as potential hydralazine analogues for the management of hypertension. nih.govnih.govresearchgate.net

A series of N-1H-pyrrol-1-yl-3-pyridazinamines demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats, with a characteristically slow onset of blood pressure reduction. nih.gov One compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899), advanced to clinical trials. nih.gov More recently, a series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as hydralazine analogues and showed potent vasorelaxant activity in vitro. nih.gov Several of these new compounds exhibited superior potency compared to hydralazine, with some derivatives showing EC50 values in the nanomolar range. nih.gov The antihypertensive effects of these compounds are attributed to their ability to induce vasodilation, thereby reducing vascular resistance. nih.govnih.gov

Table 2: Vasorelaxant and Antihypertensive Activity of Pyridazinone Derivatives

| Compound | Activity | Model | Potency (EC50 or Effect) | Reference Compound | Reference Potency |

|---|---|---|---|---|---|

| Compound 2j (pyridazinone) | Vasorelaxant | In Vitro | 0.02916 µM | Hydralazine | 18.21 µM |

| Compound 2h (pyridazinone) | Vasorelaxant | In Vitro | 0.07154 µM | Hydralazine | 18.21 µM |

| Compound 4e (dihydropyridazinone) | Antihypertensive | Rat (Tail Cuff) | 41.84% Reduction in MABP | Propranolol | 41.40% Reduction |

| Compound 4i (dihydropyridazinone) | Antihypertensive | Rat (Tail Cuff) | 40.98% Reduction in MABP | Propranolol | 41.40% Reduction |

Data from studies on 6-(4-substitutedphenyl)-3-pyridazinones and 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. nih.govresearchgate.net

Platelet Aggregation Inhibitory Effects

Certain this compound derivatives have been identified as potent inhibitors of platelet aggregation. nih.gov Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events. The anti-aggregation effects of these compounds have been evaluated in vitro using various inducers such as collagen, adenosine 5'-diphosphate (ADP), thrombin, and arachidonic acid. nih.gov

One notable derivative, 6-[p-(4-phenylacetylpiperazin-1-yl)phenyl]-4,5-dihydro-3(2H)pyridazinone (CCI 17810), proved to be a powerful inhibitor of human platelet aggregation induced by multiple agonists, with EC50 values ranging from 0.5 to 10 µg/ml. nih.gov This compound was found to be significantly more potent than aspirin against arachidonic acid-induced aggregation. nih.gov In another study, two newly synthesized 4,5-dihydro-3(2H)pyridazinone derivatives were found to induce complete inhibition of platelet aggregation. nih.govresearchgate.net These findings highlight the potential of the pyridazinone scaffold in developing new antiplatelet agents. nih.govnih.gov

Table 3: In Vitro Platelet Aggregation Inhibition by CCI 17810

| Inducer | CCI 17810 EC50 (µg/ml) | Aspirin Comparison |

|---|---|---|

| Collagen | 0.5 - 10 | Nearly as effective |

| ADP (primary response) | 0.5 - 10 | Did not inhibit |

| Thrombin | 0.5 - 10 | Weak inhibitor |

| Arachidonic Acid | 0.5 - 10 | ~10 times less active |

| Adrenaline (second phase) | 15 - 25 | Nearly as effective |

Data based on the effects of 6-[p-(4-phenylacetylpiperazin-1-yl)]-4,5-dihydro-3(2H)pyridazinon (CCI 17810) on human platelets. nih.gov

Cardiotonic Activity Investigations

A significant area of research for this compound derivatives has been their cardiotonic (positive inotropic) activity, which is beneficial in the treatment of heart failure. nih.govnih.gov A series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic effects. nih.gov Among them, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) displayed extremely potent positive inotropic activity combined with vasodilating effects. nih.gov In vivo studies showed that MCI-154 was significantly more potent than the reference cardiotonic agent amrinone. nih.gov

Further research on new 4,5-dihydro-3(2H)pyridazinone derivatives confirmed these promising cardiotonic properties. nih.gov In an in-vitro study on isolated rabbit hearts, twelve of the newly synthesized compounds exhibited a higher effective response than the cardiac glycoside digoxin. nih.govresearchgate.net The potent cardiotonic activity of these pyridazinone derivatives suggests they may act by inhibiting phosphodiesterase-III in cardiac muscle. nih.govresearchgate.net

Table 4: In Vivo Cardiotonic Potency of Pyridazinone Derivatives

| Compound | Indicator | ED30 (µg/kg) |

|---|---|---|

| Compound 4 (MCI-154) | dP/dtmax | 8.5 +/- 1.9 |

| Compound 5 | dP/dtmax | 4.4 +/- 0.6 |

| Amrinone (Reference) | dP/dtmax | 471.9 +/- 94.1 |

ED30 represents the dose that increased dP/dtmax (an indicator of cardiac contractility) by 30%. nih.gov

Neurological and Neurotransmitter System Interactions

Beyond their cardiovascular effects, derivatives of the this compound scaffold have been explored for their interactions with the central nervous system. A key area of investigation has been their potential to modulate neurotransmitter systems, particularly through the inhibition of acetylcholinesterase, an enzyme critical to cholinergic neurotransmission.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) is a primary therapeutic target for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can help alleviate cognitive and memory deficits. semanticscholar.org The pyridazine ring has been incorporated into novel chemical structures to explore their AChE-inhibiting potential. nih.gov

Following the discovery that the drug minaprine, a 3-amino-6-phenylpyridazine derivative, possesses weak AChE-inhibiting activity (IC50 = 85 µM), a series of related compounds were synthesized to improve potency. nih.gov Structure-activity relationship studies revealed that modifying the distance and nature of a cationic head group attached to the aminopyridazine core was critical for high affinity. This led to the development of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which demonstrated an IC50 of 0.12 µM on purified AChE, representing a 5000-fold increase in potency compared to the parent compound, minaprine. nih.gov This research underscores the potential of the this compound scaffold as a basis for designing potent AChE inhibitors for potential use in neurodegenerative diseases. nih.govvnu.edu.vn

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of 3-Amino-6-phenylpyridazine Derivatives

| Compound | AChE Source | IC50 |

|---|---|---|

| Minaprine (3c) | Homogenized rat striatum | 85 µM |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | Purified (electric eel) | 0.12 µM |

Data from a study on aminopyridazines as acetylcholinesterase inhibitors. nih.gov

Anticonvulsant Activity Profiling

Certain pyridazinone analogs have shown notable anticonvulsant properties. openpharmaceuticalsciencesjournal.com For instance, two series of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one and 4-benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-(2H)-ones were synthesized and evaluated for their anticonvulsant effects. openpharmaceuticalsciencesjournal.com

In studies using maximal electroshock (MES) and isoniazid (INH) induced convulsion models, these compounds exhibited significant anticonvulsant activities. openpharmaceuticalsciencesjournal.com Specifically, compounds with a 4-methyl-phenyl substituent were found to be more active than their chloro-phenyl counterparts. openpharmaceuticalsciencesjournal.com In the MES model, compounds 3e and 3j showed the highest activity, while in the INH model, compounds 3d and 3j were the most potent. openpharmaceuticalsciencesjournal.com It is noteworthy that these synthesized pyridazinone compounds did not show any signs of neurotoxicity at the tested doses. openpharmaceuticalsciencesjournal.com

The anticonvulsant potential of these derivatives is a promising area of research, suggesting that the pyridazinone scaffold could be a valuable template for the development of new antiepileptic drugs. openpharmaceuticalsciencesjournal.comnih.gov

Kynurenine 3-Hydroxylase (KMO) Inhibition

Kynurenine 3-hydroxylase (KMO), also known as kynurenine 3-monooxygenase, is a critical enzyme in the kynurenine pathway of tryptophan degradation. nih.govcapes.gov.br Inhibition of this enzyme is considered a potential therapeutic strategy for counteracting neuronal damage. nih.govcapes.gov.br

A class of inhibitors derived from a structure-activity relationship study of 4-phenyl-4-oxo-butanoic acid has been identified. nih.govcapes.gov.br Among these, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as particularly interesting derivatives due to their inhibitory activity against KMO. nih.govcapes.gov.br The inhibition of KMO can lead to a decrease in the production of neurotoxic metabolites and an increase in the neuroprotective kynurenic acid. frontiersin.org

More recent research has led to the development of highly potent and selective KMO inhibitors. For example, compound JM6 , N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide, has been identified as a brain-permeable and metabolically stable KMO inhibitor. researchgate.net Chronic oral administration of JM6 in animal models has been shown to inhibit KMO in the blood, leading to increased levels of kynurenic acid and reduced extracellular glutamate in the brain. researchgate.net These findings highlight the therapeutic potential of KMO inhibitors in neurodegenerative diseases. researchgate.net

Antimicrobial and Antifungal Efficacy

Pyridazine derivatives have demonstrated a wide range of antimicrobial and antifungal activities, making them a subject of significant interest in the development of new anti-infective agents.

Novel series of pyridazinone derivatives have been synthesized and screened for their antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Some of these compounds were found to have antibacterial activity against at least two of these bacteria, although at relatively high concentrations. nih.gov Notably, two compounds, 7 and 13 , were effective against all the studied bacteria, with significant activity observed against E. coli. nih.gov

Other studies have reported that certain pyridazine derivatives exhibit strong to very strong antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov In some cases, the chloro derivatives showed the highest antibacterial activity, with minimum inhibitory concentrations (MICs) lower than that of the reference drug chloramphenicol against E. coli and P. aeruginosa. nih.gov The hydrazone derivative 15(d) also showed high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

While the precise mechanisms of antifungal action for many this compound derivatives are still under investigation, some studies have provided insights into their potential targets. Novel pyridazine derivatives have been prepared and have shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.gov Some of these compounds displayed inhibitory effects comparable to the commercial fungicide hymexazol. nih.gov

For instance, compounds 3h , 7b , and 7c showed good activities against G. zeae, while compounds 3e and 3h were effective against F. oxysporum. nih.gov Although the specific inhibition of beta-1,3-glucan synthase has not been explicitly detailed in the provided context for this compound derivatives, the broad-spectrum antifungal activity suggests that interference with fungal cell wall synthesis could be a possible mechanism of action.

The pyridazine scaffold has also been explored for its antimalarial potential. nih.gov A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov Among the synthesized compounds, derivative 5p , which contains a 4-Cl substituent on both aryl rings, demonstrated considerable antimalarial activity in both in vitro and in vivo studies. nih.gov

Furthermore, 1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to pyridazines, have been investigated as potent antimalarial drug leads. beilstein-journals.orgnih.gov A library of amine-substituted triazolopyrazines was screened against the P. falciparum 3D7 strain, and tertiary alkylamine products displayed antimalarial activity with IC50 values in the micromolar range. beilstein-journals.orgnih.gov

Modulation of Metabolic Pathways and Enzyme Systems

Derivatives of this compound have been shown to interact with and modulate various enzyme systems and metabolic pathways. As discussed previously, these compounds can act as inhibitors of Kynurenine 3-Hydroxylase, impacting the kynurenine pathway of tryptophan metabolism. nih.govcapes.gov.br

Additionally, the pyridazinone structure is considered a valuable scaffold for developing novel anti-inflammatory drugs. nih.gov Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), placing them in the category of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Others can inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov Furthermore, pyridazinone derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and glycogen synthase kinase-3 (GSK3). nih.gov

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is predominantly expressed in adipocytes and macrophages. It plays a crucial role in the transport of fatty acids and is implicated in various metabolic and inflammatory pathways. Inhibition of FABP4 has been identified as a promising therapeutic strategy for a range of conditions, including metabolic syndrome, atherosclerosis, and certain types of cancer.

Recent research has focused on the development of pyridazinone-based molecules as novel FABP4 inhibitors. While the core structure of interest is this compound, extensive research has been conducted on the closely related 4-amino-pyridazin-3(2H)-one and 4-ureido pyridazin-3(2H)-one scaffolds. These studies have led to the identification of several potent inhibitors of FABP4.

A significant advancement in this area was the optimization of a series of 4-amino- and 4-ureido-pyridazinone derivatives. nih.gov This research led to the discovery of compound 14e , which demonstrated a strong inhibitory effect on FABP4 with an IC50 value of 1.57 µM. nih.govnih.gov This potency was notably greater than that of the positive control, arachidonic acid, which had an IC50 of 3.30 µM. nih.gov The structural optimization of this series resulted in several analogs with IC50 values in the low micromolar range, highlighting the potential of the pyridazinone scaffold for developing effective FABP4 inhibitors. nih.gov

The inhibitory activity of these compounds was evaluated using a fluorescence displacement assay. This method measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4, with a decrease in fluorescence indicating successful binding and inhibition. nih.gov

| Compound | Core Scaffold | IC50 (µM) |

|---|---|---|

| 14e | 4-Amino-pyridazin-3(2H)-one derivative | 1.57 |

| Arachidonic acid (Positive Control) | Fatty Acid | 3.30 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes alpha-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.

The pyridazine scaffold has been explored for its potential as a source of alpha-glucosidase inhibitors. While specific research on this compound derivatives is limited, studies on other pyridazine-containing compounds have shown promising results.

One study investigated a series of novel pyridazine N-aryl acetamides for their in-vitro alpha-glucosidase inhibitory activity. The research identified several compounds that were more potent than the standard drug, acarbose. Compound 7a from this series was found to be a particularly effective inhibitor of alpha-glucosidase, with an IC50 value of 70.1 µM. nih.gov

In a separate line of research, a series of pyridazine-triazole hybrid molecules were synthesized and evaluated as inhibitors of rat intestinal α-glucosidase. This study yielded a highly potent inhibitor, compound 10k , which exhibited an IC50 value of 1.7 µM. This was approximately 100 times more potent than the standard drug, acarbose (IC50 = 173 µM). nih.gov The kinetic analysis of these compounds revealed an uncompetitive mode of inhibition. nih.gov

These findings suggest that the pyridazine nucleus can serve as a valuable template for the design of novel and potent alpha-glucosidase inhibitors. Further investigation into the structure-activity relationships of this compound derivatives could lead to the development of new therapeutic agents for diabetes.

| Compound | Compound Type | IC50 (µM) |

|---|---|---|

| 7a | Pyridazine N-aryl acetamide | 70.1 |

| 10k | Pyridazine-triazole hybrid | 1.7 |

| Acarbose (Standard) | Aminoglycoside | 173 |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing the pyridazin-3-amine core, docking studies have been instrumental in understanding their mechanism of action against various biological targets.

For instance, a study on 4-acrylamido-N-(pyridazin-3-yl)benzamide, a compound featuring the pyridazin-3-amine moiety, employed molecular docking to investigate its interaction with the SARS-CoV-2 main protease (Mpro). The simulations revealed that the pyridazine (B1198779) ring plays a crucial role in binding, forming conventional hydrogen bonds with glutamine residues Gln190 and Gln193, and a π-sulfur interaction with methionine Met166. These interactions are vital for the stable binding of the ligand within the active site of the enzyme.

Similarly, in the design of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), molecular docking was used to guide the development of compounds based on a 4-amino pyridazinone scaffold. Docking simulations helped to rationalize the structure-activity relationships (SAR) and optimize the scaffold to enhance binding affinity.

| Compound/Scaffold | Target Protein | Key Interacting Residues | Interaction Types |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | Gln190, Gln193, Met166 | Hydrogen Bonding, π-Sulfur Interaction |

| 4-Amino Pyridazinone Derivatives | FABP4 | (Not specified) | (Not specified) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the conformational stability of the complex and the persistence of key interactions.

In the investigation of the 4-acrylamido-N-(pyridazin-3-yl)benzamide complex with SARS-CoV-2 Mpro, MD simulations were performed for 100 nanoseconds. The GROMOS96 43a1 force field was utilized in a cubic water box with 0.15 M NaCl to mimic physiological conditions. The simulations, conducted at 300 K and 1.0 bar, confirmed the stability of the docked pose and the durability of the hydrogen bonds and hydrophobic interactions identified in the docking study. Such analyses are critical for validating the binding mode and ensuring the ligand remains stably bound to its target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models exclusively for 4-phenylpyridazin-3-amine are not extensively documented, the methodology has been widely applied to pyridazine and pyridazinone derivatives to guide drug design. researchgate.net

The general approach involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of known active compounds. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

Three-Dimensional QSAR (3D-QSAR) Methods (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques. nih.gov These methods are used to correlate the biological activity of compounds with their 3D molecular fields (e.g., steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor). nih.gov

For classes of compounds like pyridazinones, 3D-QSAR studies generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might produce a contour map indicating that a bulky, electropositive substituent at a specific position on the phenyl ring would be favorable for activity, while a bulky, electronegative group would be detrimental. researchgate.net

Predictive Modeling of Biological Activities for Novel Analogues

A primary application of QSAR and 3D-QSAR models is the prediction of biological activities for novel, yet-to-be-synthesized compounds. Once a statistically robust and validated QSAR model is developed for a series of pyridazine derivatives, it can be used to estimate the activity of new analogues. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving significant time and resources in the drug discovery pipeline. This approach has been successfully used to guide the design of various heterocyclic inhibitors for different therapeutic targets.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, this process involves creating a virtual library of derivatives with diverse substitutions on the phenyl and pyridazine rings.

This virtual library can then be screened against the 3D structure of a target protein using molecular docking algorithms. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further experimental testing. This approach has been applied to related pyridazin-3-one derivatives to identify potential vasorelaxants by screening them against hypothesized biological receptors. nih.govrsc.org

Advanced Computational Design Principles (e.g., Scaffold Hopping, Ligand Growing)

Advanced computational techniques are employed to explore novel chemical space and design innovative drug candidates.

Scaffold Hopping: This technique involves searching for structurally different molecules that can mimic the key interactions of a known active compound. The goal is to identify novel core structures (scaffolds) that may have improved properties, such as better potency, selectivity, or pharmacokinetic profiles.

Ligand Growing: This is a fragment-based design approach where a small, core fragment already bound to the target's active site is computationally "grown" by adding new functional groups. This allows for the systematic exploration of the binding pocket to optimize interactions and increase affinity.

A notable application of these principles was in the development of novel Fatty Acid-Binding Protein 4 (FABP4) inhibitors. Researchers used a computing-assisted molecular design strategy, including ligand growing, starting from an established ligand scaffold. This led to the design and synthesis of new, potent inhibitors based on a 4-amino pyridazinone core, demonstrating the power of these advanced computational methods in drug discovery.

In Silico ADMET Prediction for Pharmacokinetic Profile Evaluation of this compound

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable drug candidates. Computational, or in silico, methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of novel chemical entities. Although specific comprehensive in silico ADMET studies for this compound are not extensively documented in publicly available literature, a predictive evaluation can be constructed based on the known properties of its constituent chemical moieties: the pyridazine ring, the phenyl group, and the amine group.

The pyridazine ring itself is a polar heterocycle, which can influence properties like solubility and interactions with metabolic enzymes. The addition of a phenyl group generally increases lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility. The amine group can act as a hydrogen bond donor, affecting solubility and potential interactions with transporters and receptors.

Predicted Physicochemical Properties and Drug-Likeness

A foundational step in ADMET prediction is the analysis of physicochemical properties and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a compound's molecular properties with its potential for oral bioavailability.

Based on the structure of this compound, its predicted physicochemical properties are likely to fall within the ranges considered favorable for a potential oral drug candidate.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~171.2 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | ~1.5 - 2.5 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 (amine group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2 nitrogen atoms in the pyridazine ring, 1 amine group) | Yes (≤ 10) |

These predicted values suggest that this compound would not violate any of Lipinski's rules, indicating a higher probability of good oral absorption and permeation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of a compound dictates its journey through the body, from administration to elimination.

Absorption: With a predicted LogP in a favorable range and a relatively low molecular weight, this compound is expected to have good intestinal absorption. The pyridazine core, being polar, could contribute to aqueous solubility, which is also beneficial for absorption.

Distribution: The compound's moderate lipophilicity suggests it could distribute into various tissues. Predictions regarding blood-brain barrier (BBB) permeability would be speculative without specific computational models, but the presence of the polar pyridazine ring might limit extensive penetration into the central nervous system.

Metabolism: The metabolism of this compound is anticipated to be a key determinant of its pharmacokinetic profile. The phenyl ring is a common site for hydroxylation by cytochrome P450 (CYP) enzymes. For instance, studies on the related compound 4-aminopyridine (B3432731) have shown that it undergoes limited metabolism, primarily through oxidation by CYP2E1 to form 3-hydroxy-4-aminopyridine. nih.gov The pyridazine ring itself is generally less prone to metabolism than a phenyl ring but can be a site for oxidation. The amine group could also undergo conjugation reactions.

Excretion: The metabolites of this compound, likely being more polar than the parent compound, would be primarily excreted through the kidneys. Unchanged drug may also be renally cleared.

Toxicity Predictions

In silico toxicity assessments can flag potential liabilities early in the drug discovery process.

Hepatotoxicity: The potential for liver toxicity is a significant concern for many nitrogen-containing heterocyclic compounds. Computational models would be needed to predict if this compound or its metabolites could be hepatotoxic.

hERG Inhibition: The inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. The pyridazine scaffold is sometimes explored as a strategy to mitigate hERG liability. nih.gov However, a specific prediction for this compound would require dedicated modeling.

Ames Mutagenicity: Computational models can predict the potential of a compound to cause DNA mutations. Generally, simple aromatic amines can sometimes show mutagenic potential in these assays.

Table 2: Summary of Predicted ADMET Profile for this compound

| ADMET Parameter | Predicted Outcome | Rationale/Comparison |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable LogP and molecular weight. |

| Caco-2 Permeability | Moderate to High | Reflects potential for good passive diffusion. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Balance of lipophilic and hydrophilic features. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Polarity of the pyridazine ring may limit CNS exposure. |

| Metabolism | ||

| CYP450 Substrate | Likely | Phenyl ring is a probable site for CYP-mediated oxidation (e.g., CYP2E1, similar to 4-aminopyridine). nih.gov |

| Major Metabolites | Hydroxylated phenyl and/or pyridazine derivatives | Common metabolic pathways for aromatic systems. |

| Excretion | ||

| Route of Excretion | Primarily Renal | As parent drug and more polar metabolites. |

| Toxicity | ||

| Hepatotoxicity | Possible | A common consideration for nitrogen heterocycles; requires specific prediction. |

| hERG Inhibition | Low to Moderate | Pyridazine core may be favorable, but requires specific prediction. nih.gov |

| Ames Mutagenicity | Possible | Aromatic amine moiety can be a structural alert. |

Emerging Research Directions and Future Prospects of 4 Phenylpyridazin 3 Amine Research

Design and Synthesis of Multi-Target Directed Ligands

The complexity of diseases such as cancer and neurodegenerative disorders often involves multiple biological pathways. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. The structural framework of 4-phenylpyridazin-3-amine is well-suited for this strategy. Its core can be systematically modified to incorporate pharmacophoric features necessary for binding to different targets.

Research has shown that derivatives of the broader pyridazinone class can be engineered to inhibit multiple enzymes or receptors. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, has been used to develop compounds that inhibit multiple tyrosine kinases, such as EGFR and VEGFR2, which are crucial in cancer progression. mdpi.com This approach offers the potential for improved therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents.

A key area of exploration involves designing derivatives of this compound that can concurrently modulate targets in related pathological pathways. For example, in oncology, researchers are exploring the synthesis of compounds that inhibit both cancer cell proliferation targets, like Jumonji domain-containing protein 6 (JMJD6), and proteins involved in the tumor microenvironment, such as fatty acid-binding protein 4 (FABP4). nih.govsemanticscholar.orgnih.gov The synthesis of these MTDLs often involves coupling the this compound core with other pharmacophores through carefully selected linkers to achieve the desired spatial orientation for optimal binding at multiple targets. nih.govresearchgate.net

| Multi-Target Strategy | Potential Target Combination | Therapeutic Rationale | Relevant Scaffold Example |

|---|---|---|---|

| Dual Kinase Inhibition | EGFR & VEGFR2 | Simultaneously block tumor growth, proliferation, and angiogenesis in cancer. | Phenylpyrazolo[3,4-d]pyrimidine mdpi.com |

| Cancer & Metabolism Modulation | JMJD6 & FABP4 | Inhibit cancer cell proliferation while disrupting the metabolic support system within the tumor microenvironment. nih.govresearchgate.net | 4-Aminopyridazin-3(2H)-one researchgate.net |

| Anti-inflammatory & Analgesic | PDE4 & COX-2 | Combine mechanisms to reduce inflammation and pain, potentially offering a synergistic effect. | Pyridazin-3(2H)-one derivatives |

Application of Advanced Synthetic Technologies for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of active pharmaceutical ingredients (APIs) presents significant challenges. Advanced synthetic technologies are being explored to make the production of this compound and its derivatives more efficient, safer, and cost-effective.

Continuous Flow Chemistry: This technology is replacing traditional batch processing in the pharmaceutical industry. pharmasalmanac.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.govmdpi.com This enhanced control leads to higher yields, better product purity, and minimized batch-to-batch variability. mdpi.com For the synthesis of complex molecules based on the pyridazinone core, flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by keeping the volume of reactive material low at any given moment. d-nb.infonih.gov Multi-step syntheses can be "telescoped," where sequential reactions occur in a continuous line without the need to isolate and purify intermediates, significantly shortening production times. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. mdpi.com Biocatalysis can be employed to introduce chiral centers with high enantioselectivity, a crucial aspect for many modern pharmaceuticals. mdpi.commdpi.com For amine-containing compounds like this compound, enzymes such as transaminases and imine reductases can be used to form the amine group stereoselectively. mdpi.com This approach operates under mild conditions, reduces the generation of hazardous waste, and can simplify purification processes. mdpi.com

| Parameter | Traditional Batch Synthesis | Advanced Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous, step-by-step with isolation of intermediates. | Continuous, integrated multi-step reactions. nih.gov |

| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety with small reaction volumes and better heat control. d-nb.info |

| Efficiency & Yield | Variable yields, potential for side reactions. | Often higher yields and purity due to precise process control. pharmasalmanac.com |

| Scalability | Scaling up can be complex and unpredictable. | Easier to scale by running the system for longer periods. |

| Heat & Mass Transfer | Often inefficient, leading to localized hot spots. | Excellent heat and mass transfer due to high surface-to-volume ratio. pharmasalmanac.com |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.comdntb.gov.ua These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. researchgate.net For the this compound scaffold, AI and ML can be applied in several ways.

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use ML algorithms to predict the biological activity and physicochemical properties of novel molecules based on their structure. mdpi.comnih.gov By training models on existing data for pyridazinone derivatives, researchers can screen virtual libraries of new compounds and prioritize those with the highest predicted potency and best drug-like properties for synthesis, saving time and resources. rsc.orgconsensus.app

De Novo Drug Design: AI, particularly deep learning and recurrent neural networks (RNNs), can be used for de novo design, which involves generating entirely new molecular structures with desired properties. mdpi.com These models can be trained on the structural rules of known active compounds and then tasked with creating novel this compound derivatives that are optimized for a specific target or have a multi-target profile. nih.gov

Virtual Screening and Docking: AI can enhance traditional virtual screening methods. ML models can learn to score the binding affinity of a ligand to a protein target more accurately than classical scoring functions. nih.gov This allows for the rapid screening of millions of virtual compounds based on the this compound scaffold to identify the most promising candidates for hitting a specific biological target. nih.govmdpi.com

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Predictive ADMET Modeling | Uses ML to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net | Allows for early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles. |

| High-Throughput Virtual Screening | Employs AI to rapidly screen large compound libraries against a biological target. nih.gov | Identifies potential hit compounds from vast virtual libraries of derivatives. |

| De Novo Molecular Generation | Generative models create novel chemical structures optimized for specific properties. mdpi.com | Designs innovative derivatives with potentially superior activity or novelty. |

| Target Identification | AI analyzes biological data to identify and validate new potential drug targets. | Suggests new therapeutic applications for the this compound scaffold. |

Exploration of Novel Therapeutic Areas and Biological Mechanisms

While the pyridazinone core is known for certain biological activities, ongoing research is continually uncovering its potential in new therapeutic areas. The versatility of the this compound scaffold allows for the generation of diverse chemical libraries to probe novel biological mechanisms.

Initial research into pyridazinone derivatives has established their activity in areas such as cancer, inflammation, and cardiovascular disease. Future explorations are branching into more specific and challenging therapeutic targets.

Neurodegenerative and Psychiatric Disorders: The 3-aminopyridazine (B1208633) core is present in Minaprine, a historical antidepressant, setting a precedent for its use in neuropharmacology. Modern research is targeting enzymes like phosphodiesterase 10 (PDE10), which is highly expressed in the brain, with pyridazinone derivatives for potential application in conditions like schizophrenia and Huntington's disease.

Metabolic Diseases: The discovery of 4-amino-pyridazin-3(2H)-one derivatives as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4) opens a promising avenue for treating metabolic syndrome, atherosclerosis, and type 2 diabetes. nih.govsemanticscholar.org FABP4's recently discovered role in cancer also suggests a dual therapeutic application for its inhibitors. researchgate.net

Infectious Diseases: The pyridazine (B1198779) nucleus has been incorporated into molecules with antimicrobial properties. Further exploration could involve designing derivatives of this compound that target essential enzymes in bacteria, viruses, or parasites, addressing the growing problem of antimicrobial resistance.

| Therapeutic Area | Novel Biological Target/Mechanism | Potential Indication |

|---|---|---|

| Oncology | Inhibition of JMJD6 (histone demethylase) nih.gov | Breast Cancer nih.gov |

| Metabolic Disease / Oncology | Inhibition of FABP4 (fatty acid trafficking) nih.govsemanticscholar.org | Metabolic Syndrome, Cancer Metastasis researchgate.net |

| CNS Disorders | Inhibition of PDE10 (phosphodiesterase) | Schizophrenia, Huntington's Disease |

| Inflammatory Disease | Inhibition of PDE4 (phosphodiesterase) | Psoriasis, COPD |

Development of Prodrug Strategies for Optimized Delivery

A significant challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentration. Prodrugs are inactive derivatives of a drug that are converted into the active form in vivo through enzymatic or chemical reactions. researchgate.net This approach can overcome issues like poor solubility, low permeability, rapid metabolism, and lack of target specificity. nih.govmdpi.com The primary amine group of this compound is an ideal handle for prodrug derivatization.

Improving Solubility and Bioavailability: Many potent drug candidates are limited by poor water solubility. nih.govmdpi.com Attaching a hydrophilic promoiety, such as a phosphate (B84403) group or an amino acid, to the amine function can dramatically increase aqueous solubility. nih.govbohrium.com For example, amino acid prodrugs can be designed to be recognized by transporters in the intestine, such as PEPT1, thereby enhancing oral absorption and bioavailability. mdpi.commdpi.com

Targeted Delivery: Prodrugs can be designed for activation at a specific site in the body. For instance, a promoiety could be attached that is selectively cleaved by an enzyme that is overexpressed in tumor tissue. This strategy would concentrate the active drug at the site of action, increasing its efficacy while minimizing systemic toxicity.

Controlling Release: The linker connecting the prodrug moiety to the parent drug can be engineered to control the rate of drug release. nih.gov Systems like the "trimethyl lock" can be designed to release the active amine at a specific rate under physiological pH, allowing for sustained drug levels in the body. researchgate.netnih.gov

| Prodrug Strategy | Promoiety Example | Mechanism of Action | Advantage for this compound |

|---|---|---|---|

| Amide/Peptide Prodrugs | Amino acids (e.g., Valine) | Enzymatic cleavage by peptidases; may target amino acid transporters. mdpi.com | Improved oral bioavailability and solubility. mdpi.combohrium.com |

| N-Mannich Bases | Amide-containing groups | Chemical hydrolysis at physiological pH. nih.gov | Can increase lipophilicity and suppress pKa for better membrane penetration. researchgate.netnih.gov |

| Phosphate Prodrugs | Phosphonooxymethyl group | Cleavage by alkaline phosphatases. nih.gov | Significantly increases aqueous solubility for intravenous formulations. bohrium.com |